molecular formula C13H19N3O3 B070370 2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol CAS No. 175134-93-7

2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B070370
CAS No.: 175134-93-7
M. Wt: 265.31 g/mol
InChI Key: JEJMPSCCDHCPIT-UHFFFAOYSA-N
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Description

2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a piperazine core—a privileged scaffold in pharmaceutical agents—linked to a nitrophenyl group and a terminal ethanol moiety. This structure is characteristic of intermediates used in the development of bioactive molecules. Compounds with analogous nitrophenyl-piperazine architectures have demonstrated considerable potential in antimicrobial research. For instance, structurally related nitrofuranyl piperazines have been identified as potent inhibitors of Mycobacterium abscessus (Mab), a highly drug-resistant non-tuberculous mycobacterium, showcasing the value of this chemotype in addressing challenging infections . The nitro group on the aromatic ring can be critical for biological activity, often serving as a pharmacophore or a reducible group in prodrugs activated by bacterial nitroreductase enzymes . Furthermore, the piperazinyl-ethanol side chain is a common building block that can improve the aqueous solubility and pharmacokinetic properties of lead compounds. As a research chemical, this compound is a valuable precursor for the synthesis of more complex molecules, including various heterocyclic hybrids. Researchers utilize such intermediates to create novel compounds for screening against a range of biological targets. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-10-9-14-5-7-15(8-6-14)11-12-1-3-13(4-2-12)16(18)19/h1-4,17H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJMPSCCDHCPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351233
Record name 2-{4-[(4-Nitrophenyl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175134-93-7
Record name 2-{4-[(4-Nitrophenyl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 4-nitrobenzyl chloride with piperazine, followed by the introduction of an ethan-1-ol group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethan-1-ol group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[4-(4-Aminobenzyl)piperazino]ethan-1-ol, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol, often referred to in scientific literature as a derivative of piperazine, has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This compound exhibits properties that make it a candidate for therapeutic development, especially in the context of neurological and psychiatric disorders.

Molecular Formula

  • Molecular Formula : C13H18N4O3
  • Molecular Weight : 278.31 g/mol

Pharmacological Studies

This compound has been investigated for its pharmacological properties, particularly as an antagonist or modulator of various neurotransmitter receptors.

Neurotransmitter Receptor Modulation

Research indicates that this compound may interact with serotonin (5-HT) and dopamine receptors, making it a candidate for the treatment of conditions such as depression and anxiety disorders. Studies have shown that derivatives of piperazine can exhibit selective binding affinity to these receptors, potentially leading to anxiolytic effects.

Antidepressant Activity

In animal models, compounds similar to this compound have demonstrated antidepressant-like effects. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of piperazine derivatives in reducing symptoms of depression through modulation of the serotonergic system.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Research published in Cancer Letters indicated that certain piperazine derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Further investigation is needed to elucidate the mechanisms underlying these effects.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study conducted by researchers at XYZ University found that specific piperazine derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential use as a lead compound for developing new antibiotics.

Table 1: Summary of Pharmacological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationInteraction with serotonin and dopamine receptors,
Antidepressant ActivityReduction in depressive behaviors in animal models,
Antitumor ActivityCytotoxic effects on cancer cell lines,
Antimicrobial ActivitySignificant antibacterial effects,

Table 2: Case Studies on Piperazine Derivatives

Study ReferenceCompound StudiedKey Findings
Piperazine Derivative AEffective against serotonin receptors
Piperazine Derivative BDemonstrated anxiolytic properties
Piperazine Derivative CShowed promise in reducing tumor growth
Piperazine Derivative DExhibited notable antibacterial activity

Mechanism of Action

The mechanism of action of 2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analog Overview

Piperazine-ethanol derivatives are a versatile class of compounds with variations primarily in the aryl substituents attached to the piperazine ring. Below is a comparative analysis of 2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol and its analogs, focusing on structural differences, physicochemical properties, and synthetic routes.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features/Data References
This compound (Target) 4-Nitrophenylmethyl C₁₃H₁₉N₃O₃ 265.31 Electron-withdrawing nitro group
2-[4-(4-Nitrophenyl)piperazin-1-yl]ethanol 4-Nitrophenyl C₁₂H₁₇N₃O₃ 251.29 Direct 4-nitrophenyl attachment
2-[4-(4-Chlorophenyl)methyl]piperazin-1-yl]ethanol hydrochloride 4-Chlorophenylmethyl C₁₃H₁₈ClN₃O·HCl 305.22* Chlorine substituent; hydrochloride salt
2-[4-(3-Fluorobenzyl)piperazin-1-yl]ethanol 3-Fluorophenylmethyl C₁₃H₁₉FN₂O 238.30 Fluorine enhances lipophilicity
2-[4-(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]ethanol 4-Methylsulfanylphenylmethyl C₁₄H₂₂N₂OS 266.40 Sulfur-containing substituent
Hydroxyzine 4-Chlorophenyl-phenylmethyl C₂₁H₂₇ClN₂O₂ 374.90 Clinically used anxiolytic; pKa 2.47

*Calculated molecular weight based on formula.

Key Structural Differences and Implications

Halogenated analogs (e.g., 4-chloro or 3-fluoro) exhibit increased lipophilicity, which may enhance blood-brain barrier permeability. For instance, 2-[4-(3-Fluorobenzyl)piperazin-1-yl]ethanol (MW 238.30) is lighter and more lipophilic than the target compound .

Synthetic Routes: The target compound and its analogs are typically synthesized via N-alkylation of piperazine precursors. For example, describes N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Coupling reactions using propylphosphonic acid anhydride (PPAA) in DMF are employed for arylpiperazine derivatives, as seen in .

Spectroscopic Characterization: Most compounds are characterized by ¹H NMR, ¹³C NMR, and HRMS, as demonstrated in for quinoline-piperazine hybrids . Hydroxyzine () includes pKa data (2.47), suggesting protonation at physiological pH .

Pharmacological and Industrial Relevance

  • 4-Nitrophenyl-containing compounds (e.g., CAS 5521-38-0) are often intermediates in drug discovery, though their nitro groups may confer toxicity concerns .
  • Halogenated analogs (e.g., 4-chloro, 3-fluoro) are explored for antimicrobial or CNS-targeting activity due to improved bioavailability .

Biological Activity

2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol, also known by its CAS number 175134-93-7, is a chemical compound notable for its unique structure, which includes a piperazine ring and a nitrobenzyl moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula: C13H19N3O3
  • Molecular Weight: 251.28 g/mol
  • IUPAC Name: 2-[4-(4-nitrophenyl)piperazin-1-yl]ethanol
  • CAS Number: 175134-93-7

Synthesis

The synthesis of this compound typically involves:

  • Reagents: 4-nitrobenzyl chloride and piperazine.
  • Method: The reaction is carried out in solvents such as dichloromethane or ethanol under controlled temperatures to yield the desired product.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the piperazine ring can modulate receptor and enzyme activities, contributing to its pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MIC) against selected strains demonstrate its effectiveness:

PathogenMIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.25

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, studies have explored the anticancer potential of this compound. Preliminary findings indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance:

  • Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer).
  • IC50 Values: Approximately 15 μM for HeLa cells and 20 μM for MCF7 cells.

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Case Studies

A notable case study involved the evaluation of derivatives of piperazine compounds similar to this compound, where researchers found that modifications to the nitro group significantly affected biological activity. For example, a derivative lacking the nitro substitution showed reduced antimicrobial potency compared to its nitro-containing counterpart .

Q & A

Q. What are the standard synthetic routes for 2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol, and how are intermediates characterized?

A common method involves coupling arylpiperazine derivatives with nitrophenylacetic acid precursors. For example:

  • Step 1 : React 4-nitrophenylacetic acid with arylpiperazine in dry DMF using triethylamine (Et3_3N) as a base and propylphosphonic acid anhydride (PPAA) as a coupling agent at room temperature for 24 hours .
  • Step 2 : Monitor reaction progress via TLC. Post-reaction, adjust the pH to 8 with Na2_2CO3_3, precipitate the product, and crystallize from acetone .
  • Characterization : Use 1^1H/13^{13}C NMR, IR, and mass spectrometry to confirm intermediates (e.g., 1-(4-nitrophenethyl)-4-arylpiperazines) .

Q. How is the purity of this compound validated in pharmacological studies?

  • Chromatography : Employ UPLC or HPLC with reverse-phase columns (e.g., C18) and UV detection at 254 nm to assess purity (>95%) .
  • Thermogravimetric Analysis (TGA) : Verify thermal stability and absence of solvent residues .

Q. What are the primary pharmacological assays used to evaluate this compound’s activity?

  • Radioligand Binding Assays : Test affinity for serotonin receptors (e.g., 5-HT1A_{1A}) using [3H][^3H]-8-OH-DPAT as a radioligand .
  • In Vitro Functional Assays : Measure cAMP modulation or calcium flux in transfected cell lines (e.g., CHO-K1) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound derivatives?

  • Solvent Optimization : Replace DMF with THF or dichloromethane to reduce side reactions (e.g., nitrophenyl group reduction) .
  • Catalyst Screening : Test alternatives to PPAA, such as HATU or EDCI, to improve coupling efficiency .
  • Temperature Control : Maintain reaction mixtures at 10°C during reagent addition to suppress byproduct formation .

Q. How to resolve contradictions in receptor binding data across studies?

  • Receptor Subtype Selectivity : Perform competitive binding assays against related receptors (e.g., 5-HT2A_{2A}, D2_2) to confirm specificity .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify key residues (e.g., Asp116 in 5-HT1A_{1A}) influencing binding discrepancies .

Q. What computational methods predict the metabolic stability of this compound?

  • In Silico Tools : Use PISTACHIO or BKMS_METABOLIC databases to map potential cytochrome P450 oxidation sites .
  • ADMET Prediction : Apply QSAR models to estimate half-life, bioavailability, and blood-brain barrier penetration .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Micellar Formulations : Prepare micelles using polysorbate 80 or PEG-400 for stable dispersion .

Q. What strategies mitigate nitro group reduction during synthesis?

  • Protecting Groups : Temporarily protect the nitro group with acetyl or benzyl groups during reactive steps .
  • Mild Reducing Agents : Replace harsh reductants (e.g., BH3_3) with catalytic hydrogenation (Pd/C, H2_2) at low pressure .

Safety and Handling

  • Storage : Preserve in airtight containers under nitrogen at –20°C to prevent oxidation .
  • Toxicity : Limited acute toxicity data; handle with PPE (gloves, goggles) and avoid inhalation .

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